2,4,6-Trichloropyridine
Overview
Description
2,4,6-Trichloropyridine is a chemical compound that is part of the broader family of halogenated pyridines. These compounds are characterized by the presence of chlorine atoms and a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom. The specific placement of chlorine atoms at the 2, 4, and 6 positions of the pyridine ring defines the compound and influences its reactivity and properties.
Synthesis Analysis
The synthesis of halogenated pyridines, including 2,4,6-trichloropyridine, can be achieved through various methods. One approach involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) as a catalyst for the synthesis of triarylpyridines under solvent-free conditions, which is an efficient one-pot synthesis method . Another method includes the use of 2-amino-4-chloropyridine as a starting material for the preparation of various polychlorinated aminopyridines, which can be modified to achieve the desired substitution pattern .
Molecular Structure Analysis
The molecular structure of 2,4,6-trichloropyridine is not directly discussed in the provided papers. However, the structure of related compounds, such as 2,6-bis(phenylamino)pyridine complexes, has been analyzed, revealing typical configurations and bond distances that are influenced by the presence of metal units and the magnetic anisotropy of quadruple bonds . These structural insights can be extrapolated to understand the potential geometry and electronic distribution in 2,4,6-trichloropyridine.
Chemical Reactions Analysis
The reactivity of halogenated pyridines is diverse. For instance, 2,4,6-triazido-3,5-dichloropyridine, a related compound, demonstrates regioselective cycloaddition reactions, adding molecules to specific azide groups based on their position on the pyridine ring . This suggests that the chlorine substituents in 2,4,6-trichloropyridine could similarly influence its reactivity in cycloaddition or substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,6-trichloropyridine are not explicitly detailed in the provided papers. However, studies on similar compounds, such as 2-chloro-6-(trifluoromethyl)pyridine, have used spectroscopic methods like FT-IR and NMR to characterize the molecule and compute molecular structural parameters, vibrational frequencies, and chemical shifts . These methods can be applied to 2,4,6-trichloropyridine to determine its properties. Additionally, the electrochemical behavior of related pyridine derivatives has been studied, indicating that they have high ionization potentials and good affinity, which could be relevant for 2,4,6-trichloropyridine as well .
Scientific Research Applications
Synthesis of Triarylpyridines : 2,4,6-Trichloropyridine is used in the synthesis of 2,4,6-triarylpyridines, which have wide-ranging biological and pharmaceutical properties. These properties include anti-convulsant, anesthetic, anti-malarial, and vasodilator characteristics. They are also used as pesticides, fungicides, and herbicides. The triarylpyridine nucleus is structurally related to certain photosensitizers recommended for photodynamic cell-specific cancer therapy (Maleki, 2015).
Regiochemical Flexibility in Substitutions : 2,4,6-Trichloropyridine exhibits regiochemical flexibility, allowing selective substitutions at different positions of the pyridine ring. This characteristic is crucial in synthesizing specific chemical structures for targeted applications (Schlosser, Rausis, & Bobbio, 2005).
Deprotonation Studies : Deprotonation studies involving 2,4,6-Trichloropyridine have led to the synthesis of new compounds with potential applications in pharmaceutical research. These studies provide insights into selective introduction of functional groups in specific positions of the pyridine ring (Bobbio & Schlosser, 2001).
Thermochemistry and Metal Affinity : The study of the gas-phase thermochemistry of chloropyridines, including 2,4,6-Trichloropyridine, helps in understanding their enthalpy of formation and affinity to various metal cations. This knowledge is valuable in materials science and catalysis (Gomes, Amaral, & Silva, 2005).
Cycloaddition Reactions : 2,4,6-Trichloropyridine is involved in cycloaddition reactions, important in the synthesis of complex organic compounds. These reactions have implications in the development of new materials and pharmaceuticals (Chapyshev, 1999).
Photoreactions and Magnetic Properties : The study of photoreactions and magnetic properties of derivatives of 2,4,6-Trichloropyridine, such as 2,4,6-triazidopyrimidines, provides insights into high-energy materials and the formation of carbon nitrides, which have applications in advanced material science (Chapyshev et al., 2014).
Antitumor Properties : Compounds synthesized from 2,4,6-Trichloropyridine, such as 2,4,6-triaryl pyridine derivatives, have been evaluated for their antitumor properties. These compounds exhibit topoisomerase inhibitory activities and cytotoxicities against various human cancer cell lines, highlighting their potential in cancer treatment (Thapa et al., 2012).
Safety And Hazards
2,4,6-Trichloropyridine is harmful if swallowed and may cause an allergic skin reaction. It also causes serious eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing . Contaminated work clothing should not be allowed out of the workplace .
properties
IUPAC Name |
2,4,6-trichloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNNGKMAGDPVIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166951 | |
Record name | Pyridine, 2,4,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloropyridine | |
CAS RN |
16063-69-7 | |
Record name | 2,4,6-Trichloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16063-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,4,6-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016063697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,4,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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